2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide
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Overview
Description
2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring . The compound’s structure includes a trifluoromethyl group, which is known for its electron-withdrawing properties, and an indole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of boronic esters as protective groups during the synthesis . These esters can be selectively installed and removed under mild conditions, allowing for the efficient functionalization of the target molecule.
Chemical Reactions Analysis
2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
These reactions can lead to the formation of various products, depending on the reagents and conditions used.
Scientific Research Applications
2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Medicine: The compound may have potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity to target molecules. The indole moiety can interact with various biological receptors, potentially modulating their activity .
Comparison with Similar Compounds
2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can be compared to other benzanilides, which also contain an anilide group with a benzene ring substitution . Similar compounds include:
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]: This compound shares structural similarities but differs in the position and nature of substituents.
2-methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl): Another related compound with a different core structure and functional groups.
Properties
IUPAC Name |
2-methyl-N-[2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O2S/c1-18-8-2-3-9-19(18)26(35)31-14-15-33-16-24(20-10-4-7-13-23(20)33)36-17-25(34)32-22-12-6-5-11-21(22)27(28,29)30/h2-13,16H,14-15,17H2,1H3,(H,31,35)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQAVTYVLYPZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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